molecular formula C18H20N4O3S B2519183 1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone CAS No. 2034523-32-3

1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone

Cat. No.: B2519183
CAS No.: 2034523-32-3
M. Wt: 372.44
InChI Key: YABQWDUQZKGMET-UHFFFAOYSA-N
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Description

This compound features an azetidine ring substituted at the 3-position with a sulfonyl-linked 1-methylimidazole moiety. The ethanone group bridges the azetidine to a 1-methylindole group.

Properties

IUPAC Name

1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-2-(1-methylindol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-20-8-7-19-18(20)26(24,25)14-11-22(12-14)17(23)9-13-10-21(2)16-6-4-3-5-15(13)16/h3-8,10,14H,9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABQWDUQZKGMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)CC3=CN(C4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone , a complex organic molecule, has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N4O3SC_{15}H_{18}N_{4}O_{3}S with a molecular weight of approximately 358.39 g/mol. The structure features an azetidine ring, an indole moiety, and a sulfonyl group that contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realms of anticancer and antimicrobial effects.

Anticancer Activity

Studies have shown that related compounds containing indole and imidazole rings demonstrate significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to the target molecule have been evaluated against HeLa, MCF-7, and HT-29 cancer cell lines.

CompoundCell LineIC50 (μM)
Compound 7dHeLa0.52
Compound 7dMCF-70.34
Compound 7dHT-290.86

Mechanism of Action : The anticancer activity is primarily attributed to the induction of apoptosis and cell cycle arrest in the G2/M phase, alongside inhibition of tubulin polymerization akin to colchicine's mechanism .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar imidazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (μM)
Staphylococcus aureus (MRSA)6.5
Escherichia coli9.4

Mechanism of Action : The antimicrobial activity is hypothesized to involve disruption of bacterial cell wall synthesis and interference with DNA replication processes .

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological efficacy:

  • Synthesis and Evaluation : A study synthesized various derivatives of the imidazole-containing azetidine compounds to evaluate their antiproliferative activities against cancer cell lines. The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutics .
  • Antimicrobial Testing : Another study tested the synthesized compounds against a panel of bacterial strains, revealing promising results in inhibiting growth, particularly in resistant strains like MRSA .

Scientific Research Applications

Antimicrobial Properties

Research indicates that sulfonamide derivatives, including this compound, often exhibit antimicrobial properties. The presence of the sulfonamide group allows for interactions with bacterial enzymes, potentially inhibiting their function . Studies have shown that increasing the concentration of related compounds enhances their antibacterial activity, suggesting that this compound may also possess similar properties.

Antitumor Activity

The compound's complex structure suggests potential applications in cancer therapy. Preliminary studies have indicated that sulfonamide derivatives can inhibit specific enzymes involved in cancer cell proliferation. The imidazole moiety may facilitate interactions with target proteins through hydrogen bonding and π-stacking interactions .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of related sulfonamide derivatives against various bacterial strains. Results indicated that compounds similar to 1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone exhibited significant inhibition zones at higher concentrations, supporting its potential as an antimicrobial agent .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to understand the interactions of this compound with bacterial enzymes such as DNA gyrase. The binding affinity and interaction patterns suggest that the compound could effectively inhibit enzyme activity, which is crucial for bacterial survival and replication .

Comparison with Similar Compounds

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight Key Structural Features Biological Activity References
Target Compound C₁₉H₂₀N₄O₃S ~384.45 Azetidine-sulfonyl-methylimidazole, methylindole Hypothesized anticancer -
1-(3-(1H-1,2,3-Triazol-1-yl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone (2034431-09-7) C₁₅H₁₅N₅O 281.31 Azetidine-triazole, indole-ethanone Not reported
Sertaconazole (99592-32-2) C₁₂H₁₀Cl₂N₃O 281.13 Dichlorophenyl-oxime-imidazole Antifungal
LX2931 (Ethanone oxime derivative) C₁₀H₁₄N₄O₂ 234.25 Imidazole-ethanone oxime S1PL inhibitor (RA treatment)
1-(4-((1-Methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone (1904180-70-6) C₁₈H₂₁F₃N₄O₃S 430.40 Diazepane-sulfonyl-imidazole, CF₃-phenyl Not reported

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